molecular formula C11H16N2O2 B1532317 tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate CAS No. 1263281-62-4

tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate

Cat. No.: B1532317
CAS No.: 1263281-62-4
M. Wt: 208.26 g/mol
InChI Key: NPTINIWEOCJMLN-UHFFFAOYSA-N
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Description

Tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate: is a chemical compound belonging to the class of heterocyclic organic compounds. It features a pyrrolo[1,2-a]imidazole core structure, which is a fused ring system containing nitrogen atoms. This compound is of interest in various scientific research fields due to its unique structural and chemical properties.

Biochemical Analysis

Biochemical Properties

Tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of necroptosis. It interacts with receptor-interacting protein kinase 1 (RIPK1), a crucial enzyme in the necroptosis pathway . The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and thereby preventing necroptosis . This interaction is vital for mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Cellular Effects

This compound exhibits potent anti-necroptotic activity in both human and mouse cellular assays . It influences cell function by inhibiting the necroptosis pathway, which is a form of programmed cell death distinct from apoptosis . By inhibiting RIPK1, the compound prevents the downstream signaling events that lead to cell death, thereby preserving cell viability . This effect is particularly beneficial in conditions where necroptosis contributes to disease pathology .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the allosteric pocket of RIPK1 . This binding inhibits the kinase activity of RIPK1, preventing the phosphorylation events necessary for the progression of necroptosis . Additionally, the compound’s structure allows it to effectively compete with natural substrates of RIPK1, further enhancing its inhibitory effects . This inhibition leads to a decrease in necroptosis-related cellular damage and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against RIPK1 for extended periods . Long-term studies indicate that the compound may undergo gradual degradation, which could affect its efficacy . Despite this, the compound’s anti-necroptotic effects remain significant over the course of typical experimental durations .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits necroptosis without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on liver and kidney function . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to its degradation and elimination from the body. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that facilitate its excretion . Key enzymes involved in its metabolism include cytochrome P450 enzymes, which play a role in the oxidative breakdown of the compound . These metabolic processes are crucial for regulating the compound’s bioavailability and duration of action .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent distribution to target sites, such as the cytoplasm and nucleus . The compound’s distribution is influenced by its lipophilicity, which allows it to cross cellular membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on RIPK1 . The compound may also localize to the nucleus, where it could potentially influence gene expression related to necroptosis . Post-translational modifications and targeting signals may play a role in directing the compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate typically involves multiple steps, starting from simpler organic precursors. One common approach is the cyclization of a suitable amino acid derivative followed by protection of the carboxyl group with tert-butyl. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the compound to its corresponding oxidized derivatives.

  • Reduction: Reduction of the compound to yield simpler or more functionalized structures.

  • Substitution: Replacement of one or more atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Comparison with Similar Compounds

  • Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure and are known for their biological activities.

  • Indole derivatives: Indoles are another class of heterocyclic compounds with diverse applications in chemistry and biology.

Uniqueness: Tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate stands out due to its specific structural features and reactivity profile. Its unique combination of functional groups and ring system makes it distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-7-13-6-4-5-9(13)12-8/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTINIWEOCJMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN2CCCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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